![molecular formula C42H59N9O13S B12766577 N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German] CAS No. 87876-28-6](/img/structure/B12766577.png)
N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a pentanoyl chain attached to a delta-aminophalloin core. Its distinct chemical properties make it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin typically involves multiple steps, starting with the preparation of the methoxycarbonyl-pentanoyl precursor. This precursor is then reacted with delta-aminophalloin under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin analogs: These compounds have similar structures but with slight variations in the functional groups or chain length.
Other delta-aminophalloin derivatives: Compounds with different substituents on the delta-aminophalloin core.
Uniqueness
N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous.
Properties
CAS No. |
87876-28-6 |
|---|---|
Molecular Formula |
C42H59N9O13S |
Molecular Weight |
930.0 g/mol |
IUPAC Name |
methyl 6-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C42H59N9O13S/c1-20-34(56)46-27-15-25-24-10-6-7-11-26(24)49-40(25)65-18-29(41(62)51-17-23(53)14-30(51)38(60)45-20)48-39(61)33(22(3)52)50-35(57)21(2)44-37(59)28(47-36(27)58)16-42(4,63)19-43-31(54)12-8-9-13-32(55)64-5/h6-7,10-11,20-23,27-30,33,49,52-53,63H,8-9,12-19H2,1-5H3,(H,43,54)(H,44,59)(H,45,60)(H,46,56)(H,47,58)(H,48,61)(H,50,57) |
InChI Key |
OELWKQZSEMPZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCCCC(=O)OC)O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


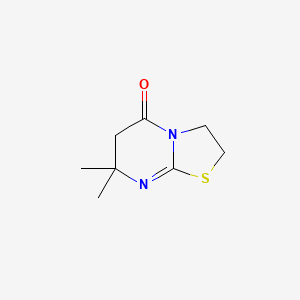
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
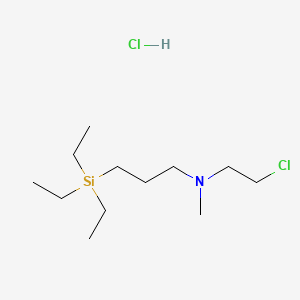
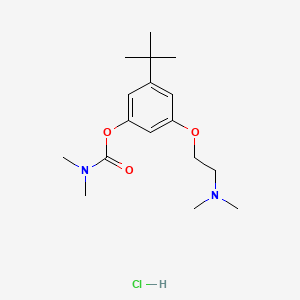
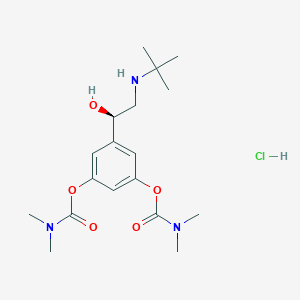

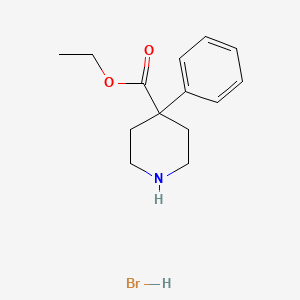
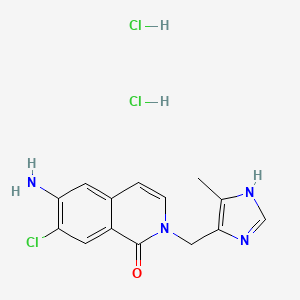


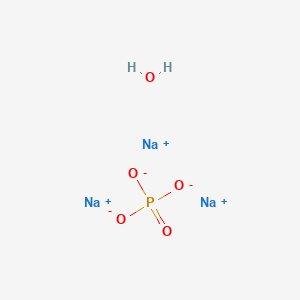
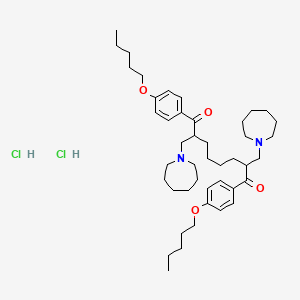
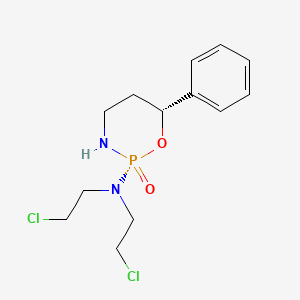
![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)
